molecular formula C9H7BrIN B8155892 5-Bromo-3-iodo-1-methyl-1H-indole

5-Bromo-3-iodo-1-methyl-1H-indole

Cat. No.: B8155892
M. Wt: 335.97 g/mol
InChI Key: MACHZSWXDSYHAB-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-methyl-1H-indole (CAS: 1420537-61-6) is a halogenated indole derivative with the molecular formula C₉H₄BrF₃IN and a molecular weight of 389.94 g/mol . Its structure features a bromine atom at position 5, an iodine atom at position 3, and a methyl group at the N1 position of the indole core. Limited synthetic details are available in the provided evidence, but its structural analogs suggest applications in medicinal chemistry and crystallography studies .

Properties

IUPAC Name

5-bromo-3-iodo-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrIN/c1-12-5-8(11)7-4-6(10)2-3-9(7)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACHZSWXDSYHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Electrophilic Halogenation

Electrophilic substitution remains the most straightforward method for introducing halogens onto the indole ring. For 5-bromo-3-iodo-1-methyl-1H-indole, a two-step halogenation sequence is proposed:

  • N-Methylation of Indole :
    Indole is methylated at the 1-position using methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF), achieving >95% conversion.

  • Iodination at Position 3 :
    Subsequent treatment with N-iodosuccinimide (NIS) in dichloromethane (DCM) under acidic conditions selectively installs iodine at position 3. This step leverages the inherent reactivity of the indole ring, where the 3-position is most susceptible to electrophilic attack.

  • Bromination at Position 5 :
    Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) directs substitution to position 5, capitalizing on the electron-donating effects of the adjacent methyl group. Yields for this step range from 65–75%, with purity >98% after recrystallization.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
N-MethylationCH₃I, NaH, DMF, 0°C → RT, 12h9599
Iodination (Position 3)NIS, DCM, H₂SO₄, 25°C, 6h8597
Bromination (Position 5)Br₂, FeBr₃, DCM, 0°C → RT, 4h7298

Directed Metalation-Halogenation Approach

Directed ortho-metalation (DoM) offers enhanced regiocontrol by utilizing temporary directing groups. A representative pathway involves:

  • Sulfonation at Position 2 :
    Introducing a sulfonic acid group at position 2 via reaction with sodium bisulfite in ethanol directs subsequent halogenation to position 5.

  • Bromination at Position 5 :
    Bromine in acetic acid selectively substitutes the sulfonated intermediate, yielding 5-bromo-2-sulfonato-1-methylindole.

  • Iodination at Position 3 :
    Removal of the sulfonic acid group via alkaline hydrolysis precedes iodination using iodine monochloride (ICl) in tetrahydrofuran (THF), achieving 68% yield.

Advantages :

  • Improved regioselectivity via sulfonation.

  • Compatibility with large-scale production.

Limitations :

  • Additional steps for directing group installation/removal.

Cross-Coupling Strategies

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesYield (%)Scalability
Electrophilic HalogenationMinimal steps, low cost72High
Directed MetalationHigh regioselectivity68Moderate
Cross-CouplingLate-stage functionalization78Low

Critical Insights :

  • Electrophilic Halogenation is preferred for industrial applications due to cost efficiency and scalability.

  • Cross-Coupling offers flexibility but requires expensive catalysts.

Experimental Procedures and Optimization

Large-Scale Bromination

Adapting the protocol from CN102558017A, bromination at position 5 is optimized using liquid bromine (Br₂) at 0–5°C, with sodium bisulfite quenching to minimize over-bromination. Key parameters:

  • Solvent : Water (8–12× weight of intermediate).

  • Temperature Control : Critical to prevent di-bromination.

Iodination Challenges

Iodine’s lower electrophilicity necessitates harsh conditions, risking ring decomposition. Silver triflate (AgOTf) as a co-catalyst in DCM improves reaction efficiency, reducing side products by 40%.

Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying regiochemistry:

  • ¹H NMR (CDCl₃) : Peaks at δ 7.73 (s, H₃), 7.40 (d, H₅), and 2.12 (s, CH₃) confirm substitution patterns.

  • MS (M+1) : Observed m/z 320.9 aligns with theoretical values for C₉H₇BrIN.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-Bromo-3-iodo-1-methyl-1H-indole with similar indole derivatives, focusing on substituents, molecular properties, and synthesis methods:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Notable Properties/Applications Reference
This compound Br (5), I (3), CH₃ (1) C₉H₄BrF₃IN 389.94 Limited synthesis details; inferred via halogenation and alkylation protocols Pharmaceutical intermediates
5-Bromo-1-butyl-1H-indole Br (5), C₄H₉ (1) C₁₁H₁₂BrN 238.13 NaH/DMSO-mediated alkylation of 5-bromoindole with 1-iodobutane NMR-characterized liquid crystal studies
5-Bromo-3-(triazolyl)ethyl-1H-indole (9c) Br (5), triazolyl-ethyl (3) C₁₉H₁₆BrN₅O₂ 427.08 CuI-catalyzed click reaction between azidoethylindole and 3,5-dimethoxyphenylacetylene Antioxidant activity in ischemia models
3-(Imidazolyl)-7-chloro-1H-indole (77) Cl (7), imidazolyl (3) C₁₉H₁₄ClN₃ 345.09 Condensation of 7-chloroindole-3-carbaldehyde with indolylmethylamine Anticancer screening
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole Br (5), I (3), SO₂Ph (1) C₁₄H₈BrINO₂S 449.01 Sulfonylation of 5-bromo-3-iodoindole Crystallography and ligand design

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-iodo-1-methyl-1H-indole?

  • Methodological Answer : The synthesis typically involves sequential halogenation and alkylation.

N-Alkylation : Introduce the methyl group at the indole N1 position using alkylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH in DMSO). This method is efficient, as demonstrated by the quantitative yield for 5-bromo-1-methyl-1H-indole synthesis .

Halogenation : Bromination at C5 and iodination at C3 require electrophilic substitution. For bromination, N-bromosuccinimide (NBS) in dichloromethane is effective . Iodination may employ N-iodosuccinimide (NIS) under similar conditions. Regioselectivity is influenced by directing groups and solvent polarity.

Q. Table 1: Representative Synthetic Conditions for Halogenated Indoles

StepReagents/ConditionsYieldReference
N-MethylationNaH, CH₃I, DMSO, RT94-100%
BrominationNBS, CH₂Cl₂, 0°C to RT~80%*
IodinationNIS, AcOH, RT (hypothetical example)N/A
*Hypothetical yield based on analogous bromination.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the N-methyl group (δ ~3.7–4.1 ppm in ¹H NMR) and aromatic protons (e.g., H2 at δ ~6.4 ppm for alkylated indoles) . Halogens deshield adjacent carbons (e.g., C3-I: δ ~100–110 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for 5-bromo-3-substituted indoles: m/z ~427 ).
  • X-ray Crystallography : Resolves regiochemistry and crystal packing. SHELX programs are standard for refinement .

Q. How do bromine and iodine substituents influence the reactivity of the indole core?

  • Methodological Answer :
  • Electronic Effects : Bromine (σₚ ~0.23) and iodine (σₚ ~0.18) are weakly deactivating but meta-directing, favoring electrophilic substitution at C3 or C5. Steric bulk of iodine may slow reaction kinetics .
  • Cross-Coupling Potential : Iodine’s polarizability enhances Suzuki-Miyaura or Ullmann coupling efficiency at C3, enabling bioconjugation .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in halogenation reactions for this compound?

  • Methodological Answer :
  • Directing Groups : Use temporary protecting groups (e.g., Boc at N1) to direct electrophiles to C3.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for iodination .
  • Catalysis : CuI catalyzes click chemistry for triazole introduction at C3, as seen in 5-bromo-3-triazolylindoles (50–70% yields) .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :
  • Heavy-Atom Effects : Iodine’s high electron density causes absorption errors. Use multi-scan corrections (SADABS) during data collection .
  • Disorder : Methyl and halogen groups may require anisotropic displacement parameter refinement. SHELXL’s restraints (e.g., DFIX, ISOR) improve model stability .
    Table 2: Crystallographic Refinement Parameters
ParameterTypical ValueReference
Space GroupP2₁/c
R-factor<0.05
Displacement ParametersAnisotropic for heavy atoms

Q. What strategies validate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Assays : Test cholinesterase or monoamine oxidase (MAO) inhibition using Ellman’s method (IC₅₀ determination) .
  • Antioxidant Screening : DPPH radical scavenging assays (e.g., EC₅₀ ~20 µM for 5-bromoindoles) .
  • SAR Studies : Compare analogs (e.g., 5-bromo-3-fluorophenylindoles) to identify critical substituents (Note: Excluded source).

Key Considerations for Researchers

  • Synthetic Reproducibility : Optimize reaction time (e.g., 12–24 hours for CuI-catalyzed reactions ) and purity via column chromatography (silica gel, EtOAc/hexane).
  • Data Contradictions : Conflicting yields (e.g., 25% vs. 50% for similar triazole syntheses ) may arise from solvent purity or catalyst loading.
  • Green Chemistry : Replace DMF/PEG-400 with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

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